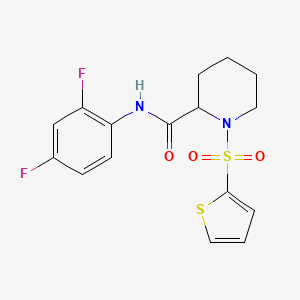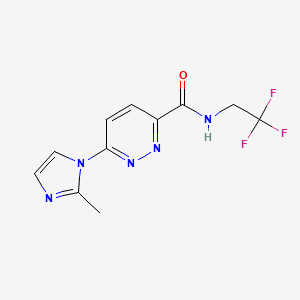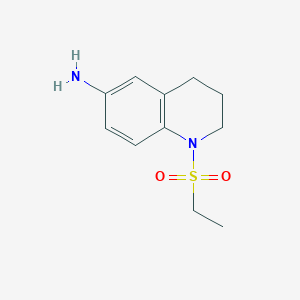
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound with a complex structure that includes a quinoline ring, a sulfonamide group, and a phenylethane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then oxidized to introduce the oxo group at the 2-position .
The sulfonamide group is introduced through a reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions. The final step involves the coupling of the quinoline derivative with a phenylethane moiety, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and subsequent steps, as well as the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be further oxidized to introduce additional functional groups.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield hydroxylated derivatives .
Aplicaciones Científicas De Investigación
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its quinoline structure.
Plant Biology: It acts as an abscisic acid (ABA) mimic, which can help plants resist drought and other abiotic stresses by activating ABA receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. In plant biology, it mimics the action of abscisic acid by binding to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This results in enhanced drought resistance and reduced water loss in plants .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide: Shares the quinoline core but differs in the substituent groups.
2-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide: Contains a naphthalene ring instead of a phenylethane moiety.
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is unique due to its combination of a quinoline ring, a sulfonamide group, and a phenylethane moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-13-22-19-10-9-18(15-17(19)8-11-20(22)23)21-26(24,25)14-12-16-6-4-3-5-7-16/h3-7,9-10,15,21H,2,8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOKIOIPSGMNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate](/img/structure/B2946049.png)
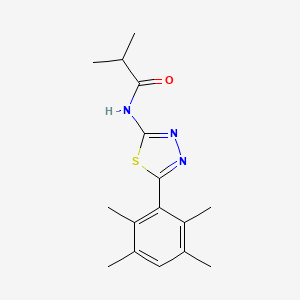
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)
![3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2946053.png)

![8-(4-bromophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946055.png)
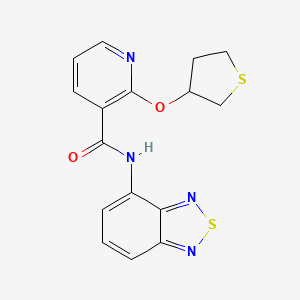
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2946057.png)
